2-(3-carbamoyl-1H-indol-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

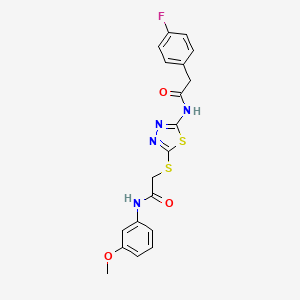

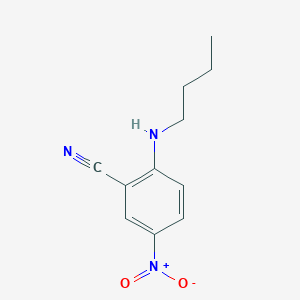

“2-(3-carbamoyl-1H-indol-1-yl)acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C11H10N2O3 and a molecular weight of 218.21 .

Synthesis Analysis

Indoles, including “this compound”, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community .Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C11H10N2O3 .Chemical Reactions Analysis

Indoles, including “this compound”, exhibit wide-ranging biological activity . They are important types of molecules and natural products and play a main role in cell biology .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are defined by its molecular formula, C11H10N2O3, and its molecular weight, 218.21 .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Potential

Rubab et al. (2017) explored the synthesis of various derivatives from 2-(1H-Indol-3-yl)acetic acid, including 2-(1H-Indol-3-yl)acetohydrazide. These derivatives exhibited promising antibacterial activities against both Gram-positive and Gram-negative strains, with some showing antibacterial activities comparable to Ciprofloxacin. Additionally, certain compounds demonstrated moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, suggesting their potential use in therapeutic agents for inflammatory ailments (Rubab et al., 2017).

Novel Cyclisation Processes

Smyth et al. (2007) investigated the cyclisation of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids, leading to the formation of various bicyclic heterocycles. This study highlights the sensitivity of the cyclisation process to the reagents used and the acidity of the reaction medium, offering insights into the synthesis of complex molecular structures (Smyth et al., 2007).

Chemical Characterization and Antimicrobial Screening

Muralikrishna et al. (2014) synthesized and characterized compounds derived from 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide. These novel compounds demonstrated antimicrobial activity, highlighting their potential in medicinal chemistry (Muralikrishna et al., 2014).

Intramolecular Ugi Reaction

Ghandi et al. (2012) reported on a three-component, intramolecular Ugi reaction involving 2-(3-Chloro-2-formyl-1H-indol-1-yl)acetic acid. This reaction produced novel substituted indoloketopiperazine derivatives, expanding the repertoire of synthetic methodologies for complex organic compounds (Ghandi et al., 2012).

Bioorganic and Medicinal Chemistry

Ilić et al. (2005) introduced derivatives of Indole-3-acetic acid for use in novel research tools, such as immobilized and carrier-linked forms of Indole-3-acetic acid. This study paves the way for developing biochemical tags and molecular probes in the field of bioorganic and medicinal chemistry (Ilić et al., 2005).

Electrochemical and Oxidation Studies

Hu and Dryhurst (1997) explored the electrochemically driven and peroxidase/O2-mediated oxidation chemistry of Indole-3-acetic acid (IAA) at physiological pH. This study contributes to understanding the oxidative metabolism of IAA, a growth hormone in plants and a metabolite in mammals (Hu & Dryhurst, 1997).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways and downstream effects would depend on the particular target and the biological context.

Pharmacokinetics

Its molecular weight is 21821 , which is within the range generally favorable for oral bioavailability

Result of Action

Indole derivatives are known to have various biologically vital properties . The specific molecular and cellular effects would depend on the particular target and the biological context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-carbamoyl-1H-indol-1-yl)acetic acid. For instance, its storage conditions can affect its stability Other factors such as pH, temperature, and the presence of other molecules could potentially influence its action and efficacy

Safety and Hazards

Orientations Futures

The future directions of “2-(3-carbamoyl-1H-indol-1-yl)acetic acid” and other indole derivatives include the development of innovative anti-tuberculosis agents, with special emphasis on new protein targets . Drugs targeting indole derivatives are expected to solve the problem of persistent TB infection .

Analyse Biochimique

Biochemical Properties

Indole derivatives, which include this compound, are known to possess various biological activities . They can interact with multiple receptors and have been found in many important synthetic drug molecules .

Cellular Effects

Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Metabolic Pathways

Indole derivatives are known to be involved in a variety of biological processes .

Propriétés

IUPAC Name |

2-(3-carbamoylindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-11(16)8-5-13(6-10(14)15)9-4-2-1-3-7(8)9/h1-5H,6H2,(H2,12,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHBCZQKOOSRRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2774573.png)

![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide](/img/structure/B2774575.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide](/img/structure/B2774576.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2774579.png)

![N,2,4-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2774583.png)

![1-(3-Pyridin-4-yl-2-azaspiro[3.3]heptan-2-yl)prop-2-en-1-one](/img/structure/B2774584.png)

![2-(methylsulfanyl)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2774588.png)

![2-[(4-Bromobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2774589.png)

![N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2774593.png)